1-[2-hydroxy-3-(trifluoromethyl)benzoyl]-N,N-dimethylpyrrolidine-2-carboxamide
Description
1-[2-hydroxy-3-(trifluoromethyl)benzoyl]-N,N-dimethylpyrrolidine-2-carboxamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a hydroxybenzoyl moiety, and a pyrrolidine ring
Properties
IUPAC Name |
1-[2-hydroxy-3-(trifluoromethyl)benzoyl]-N,N-dimethylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O3/c1-19(2)14(23)11-7-4-8-20(11)13(22)9-5-3-6-10(12(9)21)15(16,17)18/h3,5-6,11,21H,4,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSKMHZWZPMZRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCCN1C(=O)C2=C(C(=CC=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-hydroxy-3-(trifluoromethyl)benzoyl]-N,N-dimethylpyrrolidine-2-carboxamide typically involves multiple steps, starting with the preparation of the hydroxybenzoyl intermediate. The synthetic route may include:
Formation of the Hydroxybenzoyl Intermediate:
Coupling with Pyrrolidine: The hydroxybenzoyl intermediate is then coupled with N,N-dimethylpyrrolidine-2-carboxamide under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC, in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to enhance yield and reduce production costs, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-[2-hydroxy-3-(trifluoromethyl)benzoyl]-N,N-dimethylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under specific conditions using oxidizing agents like PCC or KMnO4.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents such as NaBH4 or LiAlH4.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the trifluoromethyl group under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts like palladium or platinum, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-hydroxy-3-(trifluoromethyl)benzoyl]-N,N-dimethylpyrrolidine-2-carboxamide has several scientific research applications:
Pharmaceuticals: This compound is studied for its potential as a drug candidate due to its unique chemical structure, which may exhibit biological activity against various targets.
Materials Science: The trifluoromethyl group imparts unique properties to the compound, making it useful in the development of advanced materials with specific characteristics, such as hydrophobicity or thermal stability.
Chemical Biology: Researchers use this compound to study the interactions between small molecules and biological macromolecules, providing insights into molecular mechanisms and pathways.
Mechanism of Action
The mechanism by which 1-[2-hydroxy-3-(trifluoromethyl)benzoyl]-N,N-dimethylpyrrolidine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The hydroxy and trifluoromethyl groups may facilitate binding to enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s stability and bioavailability, allowing it to effectively reach and interact with its targets. Pathways involved may include inhibition of specific enzymes or modulation of receptor signaling.
Comparison with Similar Compounds
1-[2-hydroxy-3-(trifluoromethyl)benzoyl]-N,N-dimethylpyrrolidine-2-carboxamide can be compared with similar compounds such as:
1-[2-hydroxy-3-(trifluoromethyl)benzoyl]-N,N-dimethylpyrrolidine-2-carboxylate: This compound differs by the presence of a carboxylate group instead of a carboxamide group, which may affect its reactivity and biological activity.
1-[2-hydroxy-3-(trifluoromethyl)benzoyl]-N,N-dimethylpyrrolidine-2-thioamide: The thioamide group can impart different chemical properties, such as increased nucleophilicity and potential for forming different types of interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
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